molecular formula C14H22N2O2S B1409140 N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide CAS No. 1799602-69-9

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Cat. No.: B1409140
CAS No.: 1799602-69-9
M. Wt: 282.4 g/mol
InChI Key: PKZZRLMVXYICKK-UHFFFAOYSA-N
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Description

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide is a novel piperidine-based sulfonamide compound of significant interest in neuroscience and medicinal chemistry research. Its primary researched application is as a potent antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor . The 5-HT6 receptor is a G-protein-coupled receptor localized exclusively in the central nervous system, and its antagonism has emerged as a promising therapeutic strategy for addressing cognitive impairment associated with neuropsychiatric and neurodegenerative disorders . This mechanism is a major focus for developing potential treatments for memory deficits. The design of this compound is informed by robust computational models. A statistically valid 3D-QSAR pharmacophore model developed using the PHASE software identified that key pharmacophoric features for high 5-HT6 receptor affinity include two hydrogen bond acceptors (A), a positive ionizable group (P), and an aromatic ring (R), known as the AAPR.10 hypothesis . This compound aligns effectively with this model, contributing to its strong predicted and observed binding affinity. The piperidine ring is a privileged structure in drug discovery, known for its metabolic stability and its role as a potential bioisostere for other nitrogen-containing heterocycles like piperazine . When incorporated into a molecular framework, it often enhances the drug-like properties and target interaction of small molecules. In vitro binding studies on structurally related piperidinylaminomethyl aryl sulfonamides have demonstrated exceptional binding affinities, with Ki values in the low nanomolar range (e.g., 7.50 nM) . This high potency, combined with favorable predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, makes this chemical class a compelling scaffold for further investigation . Researchers value this compound for probing the biological role of the 5-HT6 receptor and as a lead structure in the development of new cognitive enhancers. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-piperidin-4-ylphenyl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-11(2)19(17,18)16-14-5-3-4-13(10-14)12-6-8-15-9-7-12/h3-5,10-12,15-16H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZZRLMVXYICKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=CC(=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide typically involves the functionalization of a piperidine derivative. One common method includes the reaction of 3-(Piperidin-4-yl)aniline with propane-2-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various assays.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Source
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide (Target) C₁₄H₂₁N₂O₂S 281.40* Piperidin-4-yl, propane-2-sulfonamide N/A
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)propane-2-sulfonamide (10g) C₁₅H₂₅N₃O₂S 311.44 Diazepane ring, propane-2-sulfonamide
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) C₁₉H₂₀ClN₂O₂S 383.90 2-Phenylethyl, 4-chlorophenyl, piperidinylidene
2-Methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide (8) C₂₀H₃₂N₂O₃S 380.55 Phenoxyethyl, isopropylphenoxy
N-[(3S,4S)-3-(4-Iodophenyl)tetrahydro-2H-pyran-4-yl]propane-2-sulfonamide C₁₄H₂₀INO₃S 409.29 Tetrahydro-2H-pyran, 4-iodophenyl

*Calculated based on molecular formula.

Key Observations:

Piperidine vs.

Substituent Effects: W-15 () introduces a 2-phenylethyl group and chlorophenyl substituent, which may enhance lipophilicity and opioid receptor affinity, as seen in fentanyl analogs . Compound 8 () incorporates a phenoxyethyl chain, likely improving solubility but reducing CNS penetration due to increased polarity .

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural trends suggest:

  • Piperidine vs. Pyran/Pyrazole : Piperidine-based sulfonamides (e.g., W-15) may exhibit stronger CNS activity compared to pyran or pyrazole derivatives due to enhanced BBB penetration .

Biological Activity

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, a phenyl group, and a sulfonamide moiety. This unique combination contributes to its diverse biological activities. The sulfonamide group is known for its ability to form hydrogen bonds, enhancing binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The piperidine ring can modulate the activity of various proteins, while the sulfonamide group facilitates interactions that may inhibit enzymatic functions. This dual mechanism allows for potential applications in treating various diseases, including cancer and infections.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and ovarian cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23119.9Apoptosis induction
MCF-775.3Cell cycle arrest
COV31811.7Reversible inhibition of MAGL
OVCAR-392Induction of apoptosis

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, by targeting essential pathways within the bacteria .

Table 2: Antimicrobial Activity Data

PathogenMIC (µM)Targeted Mechanism
Mycobacterium tuberculosis6.3Inhibition of MmpL3
Staphylococcus aureus12.5Disruption of cell wall synthesis

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of this compound, researchers found that treatment resulted in significant tumor size reduction in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition.

Case Study 2: Antimicrobial Effectiveness

Another study focused on the antimicrobial effects against multidrug-resistant strains of Mycobacterium tuberculosis. The compound demonstrated significant inhibitory activity in vitro, suggesting potential as a lead compound for developing new antitubercular agents .

Q & A

Q. Do counterion choices (e.g., HCl vs. TFA salts) affect solubility or crystallinity?

  • Methodological Answer : Hydrochloride salts generally enhance aqueous solubility (e.g., >10 mg/mL in PBS) but may reduce crystallinity. Compare powder X-ray diffraction (PXRD) patterns of different salts. TFA salts improve HPLC resolution but require ion-pairing agents for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
Reactant of Route 2
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.